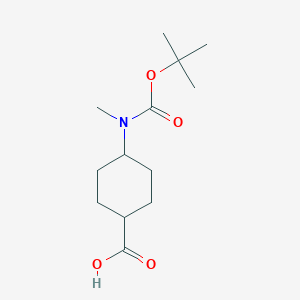

4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid

Descripción

Chemical Structure and Properties 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid (abbreviated as Boc-protected methylamino cyclohexanecarboxylic acid) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc) group and a methylamino substituent on the cyclohexane ring. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid group enables further functionalization .

Synthesis and Applications The compound is synthesized via tert-butoxycarbonyl (Boc) protection of amines, often using 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid or similar precursors as starting materials . It is widely employed in pharmaceutical research, particularly in the development of protease inhibitors, peptide mimetics, and intermediates for anticancer agents . For example, it is utilized in the synthesis of Alectinib intermediates, a drug targeting anaplastic lymphoma kinase (ALK) .

Propiedades

IUPAC Name |

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQIFFGXVRWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The compound is utilized in the synthesis of pharmaceutical intermediates. Its structure allows for the introduction of amino groups, which are essential in creating biologically active compounds. For example, it serves as a precursor for the synthesis of various amino acids and peptides that exhibit therapeutic properties.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of cyclohexane derivatives using Boc-methyl-cyclohexanecarboxylic acid as a starting material. These derivatives demonstrated promising activity against certain cancer cell lines, showcasing the compound's potential in anticancer drug development .

Organic Synthesis

Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines during chemical reactions. This application is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | Amino acids, peptides |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Acetyl | Low | Mild acidic conditions | Various organic reactions |

Material Science

Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties. Its ability to introduce functional groups allows for the development of smart materials with tailored functionalities.

Case Study : Research conducted on polymer composites utilizing Boc-methyl-cyclohexanecarboxylic acid demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This research opens avenues for developing advanced materials for industrial applications .

Biochemistry

Enzyme Inhibition Studies : The compound has been investigated for its role in enzyme inhibition, particularly in proteases that are vital for various biological processes.

Case Study : A detailed enzymatic study revealed that derivatives of Boc-methyl-cyclohexanecarboxylic acid could inhibit specific proteases, suggesting potential applications in therapeutic interventions against diseases caused by protease dysregulation .

Synthesis of Novel Compounds

The versatility of 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid allows chemists to synthesize novel compounds with unique biological activities. Its use in combinatorial chemistry has led to the discovery of new lead compounds for drug development.

Mecanismo De Acción

The mechanism by which 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The BOC-protected amine group can be selectively deprotected under acidic conditions, allowing for further chemical modifications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparación Con Compuestos Similares

Key Differences :

- Substituent Bulk and Polarity: The Boc-methylamino group in the target compound enhances solubility in organic solvents (e.g., chloroform, DMSO) compared to the chlorophenyl variant, which exhibits lower solubility due to hydrophobic interactions .

- Stereochemical Complexity : The cis/trans isomerism in the Boc-protected derivatives (e.g., ) contrasts with stereospecific analogues like (1r,4r)-configured compounds (), which are critical for receptor-binding specificity in drug design .

Physical and Chemical Properties

- Acidity : The pKa of the carboxylic acid group varies with substituents. For example, the chlorophenyl variant has a pKa of 4.80 ± 0.10 , slightly lower than the Boc-protected derivatives due to electron-withdrawing effects .

Actividad Biológica

4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid, also known by its CAS number 165947-29-5, is a synthetic compound with potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 165947-29-5

- Purity : Typically specified by suppliers, such as BLDpharm and Sigma-Aldrich .

The biological activity of 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is primarily linked to its role as an inhibitor in various enzymatic pathways. Its structure allows it to interact with specific targets within biological systems, potentially influencing metabolic processes.

Inhibitory Effects

Research has indicated that compounds with similar structural motifs can exhibit inhibitory effects against enzymes such as arginase and GSK-3β. These enzymes are crucial in various physiological and pathological processes, including cancer progression and neurodegenerative diseases .

Case Studies and Research Findings

-

Inhibition of Arginase :

- Arginase plays a significant role in the urea cycle and has been implicated in cancer biology. Compounds that inhibit arginase can potentially alter the tumor microenvironment by affecting nitric oxide levels and immune responses .

- A study highlighted the importance of developing selective arginase inhibitors that maintain low toxicity while effectively targeting cancer cells .

-

GSK-3β Inhibition :

- GSK-3β is involved in several signaling pathways related to cell growth and survival. Compounds similar to 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid have shown promising IC50 values in inhibiting GSK-3β, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

- Notably, a compound with a similar structure exhibited an IC50 of 8 nM against GSK-3β, indicating high potency .

-

Cytotoxicity Studies :

- Cytotoxicity assays on various cell lines (e.g., HT-22 and BV-2) indicated that certain derivatives of cyclohexanecarboxylic acid could decrease cell viability at higher concentrations. However, some compounds did not significantly affect cell viability at lower concentrations, suggesting a favorable safety profile for further development .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid | 165947-29-5 | 271.35 g/mol | Inhibitor of GSK-3β, Arginase |

| Similar Compound | 27687-14-5 | 257.33 g/mol | Potential anti-cancer activity |

Q & A

Q. What are the key synthetic strategies for preparing 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of a cyclohexanecarboxylic acid precursor. A common approach is to react the primary amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, trans-4-tert-butylcyclohexanecarboxylic acid derivatives have been synthesized via esterification followed by hydrolysis, with recrystallization (e.g., from hexane) to achieve high isomer purity (>98%) . Chromatographic techniques, such as reverse-phase HPLC or silica gel chromatography, are critical for isolating intermediates and confirming stereochemical integrity .

Q. How is the Boc protecting group managed during synthesis?

The Boc group is introduced to protect the amine during subsequent reactions. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which cleaves the Boc group without affecting the carboxylic acid moiety. For example, Boc-protected cyclohexylamine derivatives have been synthesized via nucleophilic substitution or coupling reactions, followed by deprotection to yield free amines . Careful pH control and solvent selection are essential to prevent side reactions.

Q. What purification methods are recommended for isolating the target compound?

Recrystallization using solvents like hexane or ethyl acetate is effective for removing impurities and isolating trans-isomers . For enantiomeric separation, chiral column chromatography or enzymatic resolution may be employed. Analytical techniques such as LC-MS and NMR (¹H/¹³C) are used to verify purity and structural fidelity .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for experimental design?

The pKa of the carboxylic acid group (typically ~4.5–5.0) and the Boc-protected amine (~9–10) influence solubility and ionization in aqueous buffers. Substituent effects, such as tert-butyl groups, increase hydrophobicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions . LogP values can be estimated using computational tools to optimize solvent systems for extraction or chromatography.

Advanced Research Questions

Q. How does stereochemistry impact the compound’s reactivity and biological activity?

Q. What metabolic pathways are implicated in the breakdown of this compound in biological systems?

In vitro studies using perfused rat liver models show that cyclohexanecarboxylic acid derivatives undergo β-oxidation and conjugation (e.g., glucuronidation). Key metabolites include hydroxylated derivatives and hippuric acid analogs, identified via LC-MS/MS . Comparative studies with Alicyclobacillus acidocaldarius suggest conserved pathways involving shikimate-derived intermediates .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software is the gold standard for determining absolute configuration and hydrogen-bonding networks. For example, Schiff base analogs of cyclohexanecarboxylic acid have been structurally characterized using Mo-Kα radiation (λ = 0.71073 Å) and refined to R-factors <0.05 .

Q. What substituent effects influence the compound’s acidity and reactivity?

Electron-withdrawing groups (e.g., chloro) at the para-position lower the pKa of the carboxylic acid by ~0.5 units, enhancing electrophilicity. Conversely, tert-butyl groups increase steric hindrance, slowing nucleophilic attack at the carbonyl . DFT calculations can model these effects to predict reaction outcomes.

Q. Are there biosynthetic routes to cyclohexanecarboxylic acid derivatives in microorganisms?

Yes. Streptomyces collinus and Alicyclobacillus acidocaldarius convert shikimic acid to cyclohexanecarboxylic acid via 5-hydroxycyclohex-1-enecarboxylic acid intermediates. Isotopic labeling (¹³C, ²H) studies reveal a pathway involving conjugate elimination and stereospecific reductions .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the compound’s biosynthetic or metabolic fate?

Position-specific ¹³C labels (e.g., at C-2 of shikimate) traced via NMR or mass spectrometry confirm retention or migration of carbons during ring transformations . Deuterium labeling at reactive sites (e.g., C-3) identifies enzymatic stereoselectivity in hydroxylation steps .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.